molecular formula C18H19BrN2O4S B11586530 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-52-0

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11586530
CAS No.: 609795-52-0
M. Wt: 439.3 g/mol
InChI Key: FGAKUBOQCJBHEU-UHFFFAOYSA-N
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Description

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound. It belongs to the class of pyrimido[2,1-b][1,3]thiazines, which are known for their diverse biological activities. This compound is characterized by the presence of a bromophenyl group, a methoxyethyl ester, and a pyrimido-thiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of intermediate compounds under reflux conditions. For instance, the cyclization of a precursor with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux can produce the desired pyrimido-thiazine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with precise control of reaction conditions, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to targets such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate apart is its specific substitution pattern, which can lead to unique biological activities and potential applications. The presence of the bromophenyl group and the methoxyethyl ester can influence its reactivity and interactions with biological targets.

Properties

CAS No.

609795-52-0

Molecular Formula

C18H19BrN2O4S

Molecular Weight

439.3 g/mol

IUPAC Name

2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H19BrN2O4S/c1-11-15(17(23)25-9-8-24-2)16(12-3-5-13(19)6-4-12)21-14(22)7-10-26-18(21)20-11/h3-6,16H,7-10H2,1-2H3

InChI Key

FGAKUBOQCJBHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Br)C(=O)OCCOC

Origin of Product

United States

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